Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused triazolo[4,3-a]pyrimidine core. This structure integrates a sulfur-linked furan-2-carboxylate ester moiety and a propyl substituent at position 3.
Properties
IUPAC Name |
methyl 5-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-3-4-9-7-12(20)16-14-17-18-15(19(9)14)24-8-10-5-6-11(23-10)13(21)22-2/h5-7H,3-4,8H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRGLDDJAEHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors.
Mode of Action
It’s worth noting that similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibition. These activities suggest that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Comparison with Similar Compounds
Structural Analog: Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
A structurally related compound, ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A ), serves as a critical comparator (Evidences 5, 7–9, 11).
Key Structural Differences :
Hydrogen Bonding and Intermolecular Interactions :
- Compound A exhibits bifurcated C–H···O hydrogen bonds, forming chains along the c-axis . The target compound’s sulfur-linked furan ester may facilitate similar interactions, but the absence of methoxy groups (unlike Compound A) could reduce π-stacking or hydrogen-bonding propensity.
Functional Group Impact on Bioactivity
Triazole vs. Thiazole Rings :
- Triazole: Known for metal-binding capabilities and metabolic stability, often enhancing pharmacokinetic profiles.
- Thiazole : Imparts rigidity and electron-rich environments, favoring interactions with biological targets like kinases .
Substituent Effects :
- Phenyl and Trimethoxybenzylidene (Compound A) : Aromatic groups contribute to π-π stacking and hydrophobic interactions, critical for receptor binding. The trimethoxy group in Compound A likely enhances steric bulk and electronic effects .
NMR and Spectroscopic Comparisons
While NMR data for the target compound are unavailable, highlights methods for comparing chemical shifts in analogous pyrimidine derivatives. For example:
- Region-Specific Shifts : Substituents at positions analogous to "Region A" (positions 39–44) and "Region B" (29–36) in related compounds cause distinct chemical shift deviations, aiding structural elucidation .
Pharmacological Implications
- Compound A: Pyrimidine derivatives are noted for antimicrobial and anti-inflammatory properties. The thiazolo-pyrimidine scaffold in Compound A may target bacterial enzymes or inflammatory pathways .
Preparation Methods
Synthetic Strategies for Triazolo[4,3-a]Pyrimidine-Thioether Hybrids
Core Structure Assembly: Triazolo[4,3-a]Pyrimidine Synthesis
The triazolo[4,3-a]pyrimidine nucleus is constructed via cyclocondensation of 5-propyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with hydrazine derivatives. In a representative protocol, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes cyclization with semicarbazide under acidic conditions to form the triazole ring. For the target compound, substitution at position 5 with a propyl group necessitates starting with 5-propyl-6-aminopyrimidin-4(3H)-one. The thiol group at position 3 is introduced by treating the intermediate with carbon disulfide (CS₂) in the presence of triethylamine, yielding 5-propyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidine-3-thiol.
Thioether Formation: Alkylation of the Thiol Intermediate
The thiol intermediate is alkylated with methyl 5-(chloromethyl)furan-2-carboxylate to establish the thioether bridge. This reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the chloromethyl group. Optimal conditions involve using triethylamine as a base in anhydrous tetrahydrofuran (THF) at 50°C for 4–6 hours. Stoichiometric excess of the alkylating agent (1.2 equivalents) ensures complete conversion, minimizing disulfide byproducts.
Stepwise Synthesis and Experimental Protocols
Preparation of 5-Propyl-7-Oxo-7,8-Dihydro-Triazolo[4,3-a]Pyrimidine-3-Thiol
Starting Material Synthesis
5-Propyl-6-aminopyrimidin-4(3H)-one is synthesized by condensing ethyl propylacetate with guanidine hydrochloride in ethanol under reflux. Thiourea is then introduced via refluxing in hydrochloric acid to yield 5-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
Cyclization and Thiolation
- Cyclocondensation : The thiopyrimidinone (50 mmol) is reacted with hydrazine hydrate (60 mmol) in ethanol under reflux for 6 hours to form the triazolo[4,3-a]pyrimidine core.
- Thiol Activation : The intermediate is treated with CS₂ (75 mmol) and triethylamine (75 mmol) in ethanol at reflux for 3 hours, yielding the thiol derivative.
Alkylation with Methyl 5-(Chloromethyl)Furan-2-Carboxylate
Reaction Conditions
- Reagents :
- Procedure : The thiol, triethylamine, and THF are stirred under nitrogen for 30 minutes. The alkylating agent is added dropwise, and the mixture is heated at 50°C for 6 hours.
Workup and Purification
The reaction is quenched with ice-water, and the precipitate is filtered. Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford the title compound as a white solid.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d₆) :
¹³C NMR (150 MHz, DMSO-d₆) :
Optimization Studies and Comparative Analysis
Challenges and Mitigation Strategies
Q & A
Q. What are the common synthetic routes for Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, starting with the functionalization of the triazolo-pyrimidine core. Key steps include:
- Thioether formation : The thiol group of the triazolo-pyrimidine intermediate reacts with a methylene-linked furan carboxylate derivative under nucleophilic substitution conditions. Catalysts like triethylamine and solvents such as ethanol or dimethylformamide (DMF) are critical for facilitating this step .
- Esterification : Methylation of the carboxylate group is achieved using methanol in the presence of acid catalysts (e.g., acetic anhydride) .
Optimization considerations : - Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to ensure completion .
- Purification : Column chromatography or recrystallization (e.g., ethyl acetate/ethanol mixtures) is used to isolate the pure compound .
Q. How is the molecular structure of this compound confirmed, and which spectroscopic/analytical techniques are most effective?
Structural confirmation relies on a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly the triazole, pyrimidine, and furan moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula by matching the observed mass with the theoretical value .
- X-ray crystallography : Resolves the 3D arrangement of atoms, including bond angles and dihedral angles, as seen in related thiazolopyrimidine derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data obtained from different experimental models for this compound?
Discrepancies often arise from variations in assay conditions or biological models. Methodological strategies include:
- Standardized protocols : Use consistent cell lines (e.g., HeLa for anticancer assays) and control compounds (e.g., doxorubicin) to normalize results .
- Dose-response analysis : Calculate IC values across multiple replicates to assess potency variability .
- Mechanistic studies : Probe molecular targets (e.g., kinase inhibition assays) to confirm whether observed bioactivity aligns with structural predictions .
Q. What computational methods are employed to predict the interaction of this compound with biological targets, and how do they correlate with experimental findings?
- Molecular docking : Software like AutoDock Vina models binding interactions between the compound’s triazole-pyrimidine core and target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
- Validation : Correlate docking scores with experimental IC values. For example, a high docking score for a kinase target should correspond to low IC in enzyme inhibition assays .
Q. How do structural modifications (e.g., substituent changes) influence the compound’s pharmacokinetic properties and bioactivity?
- Substituent effects :
- ADMET modeling : Tools like SwissADME predict absorption and metabolism. For instance, ester groups may increase metabolic stability compared to free carboxylic acids .
Methodological Tables
Q. Table 1. Common Solvents and Catalysts in Synthesis
| Reaction Step | Solvent | Catalyst | Yield Optimization Tips |
|---|---|---|---|
| Thioether formation | DMF/Ethanol | Triethylamine | Maintain anhydrous conditions |
| Esterification | Methanol | Acetic anhydride | Reflux for 6–8 hours |
| Purification | Ethyl acetate | – | Slow evaporation for crystals |
Q. Table 2. Key Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
